molecular formula C21H25NO4 B4937493 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid

4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid

Numéro de catalogue B4937493
Poids moléculaire: 355.4 g/mol
Clé InChI: LIYPMTXARPFBDR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic pain.

Mécanisme D'action

4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid acts as a highly selective antagonist of the AT2R, which is a G protein-coupled receptor that is expressed in sensory neurons. By blocking the activity of the AT2R, 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid is able to reduce the excitability of sensory neurons, which in turn reduces the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the expression of pro-inflammatory cytokines, decreasing the activity of voltage-gated sodium channels, and reducing the activity of transient receptor potential (TRP) channels.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid for lab experiments is its high selectivity for the AT2R, which reduces the risk of off-target effects. Additionally, 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid has been shown to be effective in a wide range of preclinical models of neuropathic pain, which suggests that it may have broad therapeutic potential.
One limitation of 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid for lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the synthesis of 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid is relatively complex, which may limit its availability for research purposes.

Orientations Futures

There are several potential future directions for research on 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid. One area of interest is the potential use of 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid in combination with other pain medications, which may enhance its effectiveness and reduce the risk of side effects. Another potential direction is the development of new formulations of 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid that may increase its bioavailability and reduce the need for frequent dosing.
Conclusion:
4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid is a promising small molecule drug that has been developed as a potential treatment for chronic pain. Its highly selective antagonist activity at the AT2R has been shown to effectively reduce pain behaviors in preclinical models of neuropathic pain. Further research is needed to determine its safety and efficacy in humans and to explore potential future directions for its use in pain management.

Méthodes De Synthèse

The synthesis of 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid involves several steps, including the reaction of 4-ethoxyaniline with 4-methylbenzyl bromide to form the intermediate 4-ethoxy-N-(4-methylbenzyl)aniline. This intermediate is then reacted with 2-methyl-3-oxobutanoic acid to form the final product, 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid.

Applications De Recherche Scientifique

4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid has been extensively studied in preclinical models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and nerve injury-induced neuropathy. In these studies, 4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid has been shown to effectively reduce pain behaviors without causing significant side effects.

Propriétés

IUPAC Name

4-(4-ethoxyanilino)-2-methyl-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-4-26-18-11-9-17(10-12-18)22-20(23)19(15(3)21(24)25)13-16-7-5-14(2)6-8-16/h5-12,15,19H,4,13H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYPMTXARPFBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)C)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Ethoxyphenyl)carbamoyl]-2-methyl-4-(4-methylphenyl)butanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.